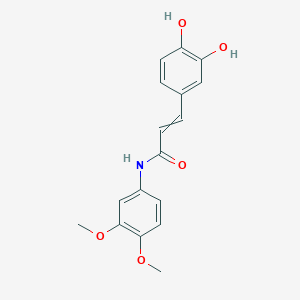![molecular formula C11H10Cl2O5 B14305650 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid CAS No. 119515-19-4](/img/structure/B14305650.png)
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid is a chemical compound known for its unique structure and properties It is derived from 3,6-dichloro-2-methoxybenzoic acid, which is commonly referred to as dicamba
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with propanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of herbicides and other agrochemicals due to its herbicidal activity.
Mecanismo De Acción
The mechanism of action of 2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid involves its interaction with specific molecular targetsThe molecular pathways involved include the disruption of normal cell division and elongation processes in plants .
Comparación Con Compuestos Similares
2-[(3,6-Dichloro-2-methoxybenzoyl)oxy]propanoic acid can be compared with other similar compounds such as:
Dicamba (3,6-Dichloro-2-methoxybenzoic acid): Shares a similar structure but lacks the propanoic acid ester group.
2,6-Dichlorobenzyl methyl ether: Another chlorinated benzene derivative with different functional groups.
2-[(3,6-Dichloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: A structurally related compound with additional functional groups.
The uniqueness of this compound lies in its specific ester linkage and the presence of both methoxy and dichloro substituents on the benzene ring, which contribute to its distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
119515-19-4 |
|---|---|
Fórmula molecular |
C11H10Cl2O5 |
Peso molecular |
293.10 g/mol |
Nombre IUPAC |
2-(3,6-dichloro-2-methoxybenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C11H10Cl2O5/c1-5(10(14)15)18-11(16)8-6(12)3-4-7(13)9(8)17-2/h3-5H,1-2H3,(H,14,15) |
Clave InChI |
NRJOZZLAKKFHFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)O)OC(=O)C1=C(C=CC(=C1OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[4-(4-nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14305569.png)
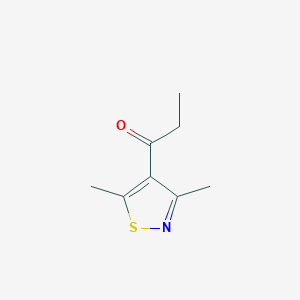
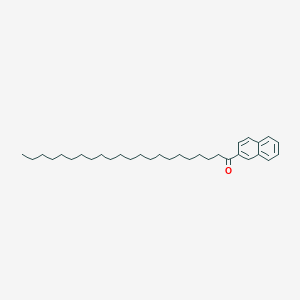
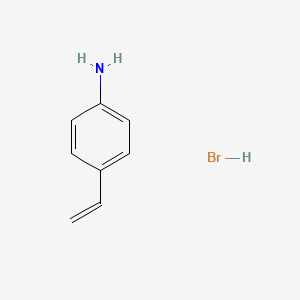

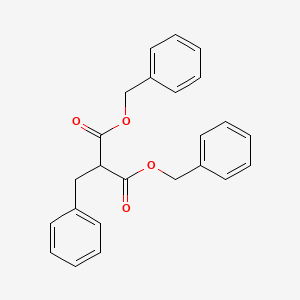

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis[2-(propan-2-yl)benzene]](/img/structure/B14305604.png)

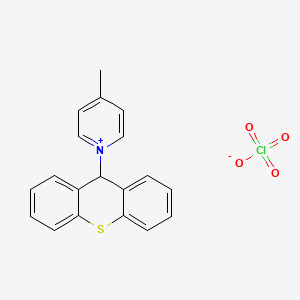


![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
